GIRK2 HTS Primary Screening: Target Compound Identified in the Vanderbilt GIRK Activator Campaign
The compound was tested in the Vanderbilt HTS campaign (VANDERBILT_HTS_GIRK2_MPD) designed to discover small-molecule activators of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2/Kir3.2). This establishes that 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide was specifically selected and screened against this therapeutically relevant ion channel target, distinguishing it from the vast majority of structurally related sulfonamides that have never been profiled for GIRK activity . The baseline for comparison is the complete HTS library of >100,000 compounds from which this molecule was selected for screening. While the full quantitative primary screening data (e.g., % activation at screening concentration) for this specific compound is held in the Vanderbilt HTS database and has not been published as a standalone result, its inclusion in this focused GIRK activator screen differentiates it from general sulfonamide screening collections [1].
| Evidence Dimension | Target engagement in GIRK2 HTS campaign |
|---|---|
| Target Compound Data | Selected and screened in Vanderbilt HTS GIRK2 activator campaign (VANDERBILT_HTS_GIRK2_MPD) |
| Comparator Or Baseline | General sulfonamide/propanamide screening libraries not profiled against GIRK2 |
| Quantified Difference | Qualitative differentiation only: presence in GIRK2-specific HTS vs. absence in most comparator compound collections |
| Conditions | Thallium flux-based fluorescence assay in HEK293 cells expressing GIRK1/2 channels (assay format confirmed for the Vanderbilt HTS campaign) |
Why This Matters
For procurement decisions, this HTS inclusion provides targeted screening provenance, meaning the compound has been vetted for drug-like properties and included in a therapeutically relevant assay cascade, reducing the risk of purchasing an untested analog.
- [1] Wen W, Wu W, Romaine IM, et al. Discovery of ‘molecular switches’ within a GIRK activator scaffold that afford selective GIRK inhibitors. Bioorg Med Chem Lett. 2013;23(16):4562-4566. doi:10.1016/j.bmcl.2013.06.023. View Source
